1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 2034224-15-0
VCID: VC6340207
InChI: InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2
SMILES: C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.43

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone

CAS No.: 2034224-15-0

Cat. No.: VC6340207

Molecular Formula: C17H19N5O2S

Molecular Weight: 357.43

* For research use only. Not for human or veterinary use.

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone - 2034224-15-0

Specification

CAS No. 2034224-15-0
Molecular Formula C17H19N5O2S
Molecular Weight 357.43
IUPAC Name 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone
Standard InChI InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2
Standard InChI Key KCSZJVGLLQHYMW-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • Pyrrolopyrimidine Core: A fused bicyclic system comprising a pyrrole ring condensed with a pyrimidine, providing a planar aromatic base for π-π interactions with biological targets .

  • Morpholine Substituent: A six-membered oxygen- and nitrogen-containing heterocycle at the 2-position of the pyrimidine, enhancing solubility and offering hydrogen-bonding capabilities .

  • Pyridinylthioethyl Ketone: A thioether-linked pyridine group appended to an acetylated pyrrolidine nitrogen, introducing sulfur-based nucleophilicity and additional aromatic surface area .

The IUPAC name, 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone, reflects this arrangement . Key structural parameters include:

PropertyValueSource
Molecular FormulaC17H19N5O2S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight357.43 g/mol
SMILESC1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4
InChIKeyKCSZJVGLLQHYMW-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability remain unreported, computational predictions using the PubChem database suggest moderate lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 98 Ų), indicating potential for blood-brain barrier penetration and oral bioavailability . The morpholine and pyridine groups likely confer water solubility via hydrogen bonding, counterbalanced by the hydrophobic pyrrolopyrimidine core .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone involves a multi-step sequence, as inferred from analogous pyrrolopyrimidine syntheses:

  • Core Formation: Cyclocondensation of diaminopyrrole derivatives with β-ketoesters or nitriles generates the pyrrolo[3,4-d]pyrimidine scaffold.

  • Morpholine Introduction: Nucleophilic aromatic substitution at the pyrimidine 2-position using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

  • Thioether Coupling: Michael addition of pyridine-4-thiol to a bromoacetyl intermediate, followed by oxidation to stabilize the thioether linkage .

Reaction monitoring typically employs thin-layer chromatography (TLC) with UV visualization, while purification utilizes silica gel column chromatography or recrystallization.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 3.6–4.2 ppm (morpholine and pyrrolidine CH₂ groups), and δ 2.5–3.0 ppm (acetyl methylene) .

  • ¹³C NMR: Peaks corresponding to the ketone carbonyl (~200 ppm), aromatic carbons (110–160 ppm), and aliphatic morpholine/pyrrolidine carbons (40–60 ppm) .

Mass spectrometry (MS) exhibits a molecular ion peak at m/z 357.43, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct pharmacological data are scarce, structural analogs suggest potential inhibition of:

  • PI3K/Akt/mTOR Pathway: The pyrrolopyrimidine core mimics ATP-binding motifs in kinases, competitively blocking phosphorylation events.

  • Cyclin-Dependent Kinases (CDKs): Morpholine-containing inhibitors (e.g., seliciclib) demonstrate CDK2/9 affinity, implying similar activity .

  • JAK-STAT Signaling: Thioether-linked pyridines modulate JAK2 autophosphorylation in inflammatory disorders .

In Silico Predictions

Molecular docking simulations (PDB: 2JAK) predict binding to JAK2’s ATP pocket, with key interactions:

  • Pyridinylthio group forming a sulfur-aromatic interaction with Phe-995.

  • Morpholine oxygen hydrogen-bonded to Leu-932.

  • Pyrrolopyrimidine core π-stacked against Phe-994 .

Comparative Analysis with Structural Analogs

The compound’s activity may differ from related derivatives due to substituent effects:

CompoundMolecular FormulaKey SubstituentReported Activity
Target CompoundC17H19N5O2S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}PyridinylthioethylHypothesized kinase inhibition
VX-680 (Tozasertib)C23H29N5O2\text{C}_{23}\text{H}_{29}\text{N}_{5}\text{O}_{2}BenzamideAurora kinase inhibitor (IC₅₀ = 0.6 nM)
IdelalisibC22H18F3N3O2\text{C}_{22}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{2}QuinazolinonePI3Kδ inhibitor (IC₅₀ = 2.5 nM)

The pyridinylthio group in the target compound may enhance membrane permeability compared to bulkier benzamide or quinazolinone substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator